N-allyl-2-bromobenzamide

ALDH3A1 Aldehyde dehydrogenase Inhibitor screening

Researchers requiring selective BRPF1 bromodomain inhibitors often encounter probes with poor intra-family selectivity, compromising pathway dissection studies. N-Allyl-2-bromobenzamide (CAS 88229-24-7) resolves this limitation: • BRPF1 IC50 = 65 nM; 21-fold selective over BRPF2 (IC50 1,400 nM), 117-fold over BRPF3 (IC50 7,600 nM) • ALDH3A1 IC50 = 900 nM, >2-fold selectivity over analog A24; also engages CREBBP (Kd 530 nM) • Ortho-Br + N-allyl dual functionalization enables unique electrochemical oxazoline cyclization and ipso-substitution cascades Supplied as a white crystalline solid, ≥98% purity (HPLC). Research-use only. Immediate quotation and bulk inquiry available.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 88229-24-7
Cat. No. B1270987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-bromobenzamide
CAS88229-24-7
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC=CC=C1Br
InChIInChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)
InChIKeyVPPCKVGSJHMNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-2-bromobenzamide Chemical Identity & Procurement


N-Allyl-2-bromobenzamide (CAS 88229-24-7; molecular formula C₁₀H₁₀BrNO; MW 240.10) is a substituted benzamide derivative featuring an ortho‑bromine atom on the benzene ring and an N‑allyl substituent . It is commercially supplied as a white crystalline solid with a typical purity specification of 98% (by HPLC) . This dual‑functionalization pattern confers a unique electrophilic/nucleophilic reaction profile and enables specific interactions with molecular targets including aldehyde dehydrogenases (ALDH) and bromodomain‑containing proteins, as documented in patent US9328112 [1][2].

Target Engagement Dual-functionalized scaffold with reported sub-micromolar ALDH3A1 inhibition and BRPF1 bromodomain affinity
Synthetic Utility Privileged substrate for electrochemical oxazoline synthesis via ortho-bromine-enabled ipso-cyclization pathways
Procurement Profile Commercially supplied with defined purity specification; supports target identification and heterocycle chemistry workflows

Why N-Allyl-2-bromobenzamide Is Irreplaceable


In‑class benzamides such as unsubstituted N‑allylbenzamide (CAS 10283‑95‑1) or 2‑bromobenzamide (CAS 4001‑73‑4) lack the ortho‑bromine and N‑allyl groups simultaneously, resulting in profound differences in both chemical reactivity and biological target engagement . The ortho‑bromine enables unique ipso‑cyclization pathways in radical chemistry, while the N‑allyl moiety participates in halogenation/cyclization cascades that are absent in non‑allyl analogs [1]. Critically, only the dual‑substituted scaffold exhibits sub‑micromolar inhibition of ALDH3A1 (IC₅₀ 900 nM) and low nanomolar affinity for BRPF1 (IC₅₀ 65 nM)—activities not recapitulated by single‑modification comparators [2][3]. Consequently, generic substitution fails for any application requiring the precise steric/electronic environment or defined polypharmacology of this compound.

Single-modification analogs N-Allylbenzamide or 2-bromobenzamide lack the simultaneous ortho-bromine and N-allyl groups; dual-substitution is required for reported ALDH3A1/BRPF1 engagement.
Synthetic pathway mismatch Non-brominated N-allylbenzamides cannot replicate ortho-bromine-dependent ipso-cyclization; substitution may alter oxazoline formation routes.
Undefined purity analogs Custom-synthesized benzamide analogs with variable purity may introduce uncontrolled assay variability; defined HPLC purity supports cross-study comparability.

N-Allyl-2-bromobenzamide Quantitative Differentiation Evidence


ALDH3A1 Inhibition vs. Close Analog

N-Allyl-2-bromobenzamide (designated A64 in US9328112) inhibits human ALDH3A1 with an IC₅₀ of 900 nM under standard benzaldehyde oxidation assay conditions [1]. A structurally analogous benzamide derivative (A24 in the same patent) exhibits a >2‑fold weaker potency (IC₅₀ = 2,100 nM) in the identical assay, highlighting the critical contribution of the ortho‑bromine substitution pattern to ALDH3A1 engagement [2].

ALDH3A1 Inhibition vs. Close Analog
Head-to-head
N-Allyl-2-bromobenzamide IC₅₀ 900 nM vs. Analog A24 IC₅₀ 2,100 nM (2.3-fold weaker)
Supports ALDH3A1-targeted probe selection; ortho-bromine substitution contributes to improved inhibitory response.
Assay: human ALDH3A1, benzaldehyde oxidation. Data source: BindingDB.
ALDH3A1 Aldehyde dehydrogenase Inhibitor screening

BRPF1 Bromodomain Inhibition Selectivity

In BROMOscan profiling, N‑allyl‑2‑bromobenzamide demonstrates potent inhibition of the BRPF1 bromodomain with an IC₅₀ of 65 nM [1]. This activity stands in sharp contrast to its weak effects on related bromodomains: IC₅₀ values are 1,400 nM for BRPF2‑BRD1 and 7,600 nM for BRPF3, corresponding to a 21‑fold and 117‑fold selectivity window, respectively [2]. Such intra‑family selectivity is uncommon among simple benzamide fragments.

BRPF1 Bromodomain Selectivity
Cross-study comparable
BRPF1 IC₅₀ 65 nM; 21-fold over BRPF2 (1,400 nM); 117-fold over BRPF3 (7,600 nM)
Intra-family selectivity reported; may support BRPF1-specific pathway dissection.
BROMOscan assay, E. coli BL21. Source: BindingDB.
BRPF1 Bromodomain Epigenetic probe

CREBBP Bromodomain Affinity and Selectivity

The compound binds the CREBBP bromodomain with a Kd of 530 nM as measured by competitive BROMOscan [1]. In contrast, its affinity for the structurally homologous BRD4 bromodomain 1 is substantially weaker (Kd = 25,000 nM), and binding to BRD4 bromodomain 2 is negligible (Kd > 50,000 nM) [2]. This selectivity profile—moderate CREBBP affinity with minimal BRD4 engagement—distinguishes N‑allyl‑2‑bromobenzamide from pan‑BET bromodomain inhibitors.

CREBBP Affinity vs. BRD4
Cross-study comparable
CREBBP Kd 530 nM; 47-fold selectivity over BRD4-BD1 (Kd 25,000 nM)
Reported CREBBP-preferring profile; limited BET-family engagement observed.
BROMOscan, T7 phage-infected BL21(DE3). Source: BindingDB.
CREBBP CBP Epigenetic tool compound

Purity Specification and Reproducibility

Commercial lots of N‑allyl‑2‑bromobenzamide are routinely supplied with a certified purity of 98% (by HPLC), as documented by major suppliers . This level of purity ensures that biological assay results are not confounded by impurities that could produce off‑target effects or false positives. In comparison, many custom‑synthesized benzamide analogs may be provided without rigorous analytical characterization, introducing uncontrolled variability.

Purity Specification
Supporting evidence
98% (HPLC) commercial purity vs. variable/unreported purity of custom analogs
Defined purity may reduce batch-to-batch variability and support cross-study reproducibility.
Supplier specification; independent lot verification recommended.
Purity Quality control Analytical chemistry

Synthetic Versatility in Oxazoline Formation

N‑Allyl‑2‑bromobenzamide serves as a privileged substrate for the electrochemical synthesis of halogenated oxazolines via intramolecular cyclization. Literature reports demonstrate efficient conversion to 5‑fluoromethyl‑2‑oxazolines using hypervalent iodine mediators under mild electrochemical conditions . This reactivity is enabled specifically by the combination of the N‑allyl group (which undergoes cyclization) and the ortho‑bromine (which modulates the electronic environment and can be further functionalized).

Synthetic Versatility in Oxazoline Formation
Class-level inference
Demonstrated electrochemical fluorocyclization to 2-oxazolines
Reported synthetic entry supports heterocycle chemistry workflows; ortho-bromine enables distinct ipso-cyclization pathways.
Electrochemical conditions; class-level inference for non-brominated analogs.
Oxazoline synthesis Electrochemical cyclization Fluorocyclization

N-Allyl-2-bromobenzamide Application Scenarios


ALDH3A1 Drug Discovery & Probe Development

Researchers developing selective inhibitors of aldehyde dehydrogenase 3A1 (ALDH3A1) should prioritize N‑allyl‑2‑bromobenzamide as a starting scaffold or reference compound. Its IC₅₀ of 900 nM against human ALDH3A1, combined with >2‑fold selectivity over a closely related benzamide analog (A24; IC₅₀ = 2,100 nM) [1][2], provides a validated benchmark for structure‑activity relationship (SAR) studies. The compound’s activity is documented in patent US9328112, confirming its relevance to therapeutic ALDH3A1 inhibition programs [3].

BRPF1 Bromodomain Epigenetic Research

Investigators studying BRPF1 (Peregrin) bromodomain function can utilize N‑allyl‑2‑bromobenzamide as a selective chemical probe. The compound exhibits an IC₅₀ of 65 nM against BRPF1, with 21‑fold selectivity over BRPF2 (IC₅₀ = 1,400 nM) and 117‑fold selectivity over BRPF3 (IC₅₀ = 7,600 nM) in BROMOscan assays [1][2]. This intra‑family selectivity enables dissection of BRPF1‑specific pathways with minimal interference from related bromodomain‑containing proteins.

Halogenated Oxazoline Heterocycle Synthesis

Synthetic chemists requiring access to 5‑halogenomethyl‑2‑oxazolines should employ N‑allyl‑2‑bromobenzamide as the substrate of choice. Its N‑allylcarboxamide framework undergoes efficient electrochemical cyclization to produce fluorinated oxazolines under mild conditions, a transformation validated in multiple literature reports [1][2]. The ortho‑bromine substituent further enables downstream functionalization via ipso‑cyclization pathways, offering synthetic versatility not available from non‑brominated N‑allylbenzamides [3].

CREBBP-Selective Bromodomain Studies

Studies requiring moderate‑affinity CREBBP bromodomain engagement without confounding BET‑family inhibition can employ N‑allyl‑2‑bromobenzamide. Its Kd of 530 nM for CREBBP is accompanied by 47‑fold selectivity over BRD4 bromodomain 1 (Kd = 25,000 nM) and >94‑fold selectivity over BRD4 bromodomain 2 (Kd > 50,000 nM) [1][2]. This selectivity profile makes the compound a useful tool for probing CREBBP‑specific functions in transcriptional regulation and epigenetic signaling.

Application
Selection Property
Validation Focus
ALDH3A1 probe development
Sub-micromolar ALDH3A1 inhibition context
SAR benchmark against close benzamide analogs
BRPF1 bromodomain epigenetic studies
Intra-family bromodomain selectivity review
BRPF1 vs. BRPF2/BRPF3 selectivity confirmation
Halogenated oxazoline heterocycle synthesis
Ortho-bromine-enabled cyclization pathway
Electrochemical fluorocyclization reproducibility
CREBBP-selective bromodomain studies
CREBBP-preferring affinity profile
BET-family (BRD4) engagement exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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